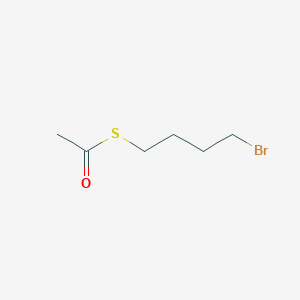

Ethanethioic acid, S-(4-bromobutyl) ester

Description

Historical Context and Evolution of Thioester Synthesis Methodologies

The fundamental importance of thioesters is highlighted in theories about the origin of life, where some scientists propose a "thioester world." wikipedia.orgtaylorandfrancis.com In this prebiotic scenario, thioesters could have served as the primary energy currency, fulfilling the role that adenosine (B11128) triphosphate (ATP) does in modern metabolism. wikipedia.orgtaylorandfrancis.comuni.edu It is theorized that thioesters were central to the formation of peptides and other essential biomolecules. wikipedia.orguni.edunih.gov

Historically, the synthesis of thioesters involved the esterification of a carboxylic acid with a thiol or the reaction of an acid chloride with a thiol salt. wikipedia.org Common laboratory methods include:

Condensation of carboxylic acids and thiols using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org

Alkylation of a thiocarboxylic acid salt , such as potassium thioacetate (B1230152), with an alkyl halide. wikipedia.org

Reaction of acid anhydrides with thiols in the presence of a base. wikipedia.org

Over the years, synthetic methodologies have evolved to become more efficient and sustainable. organic-chemistry.orgresearchgate.net Recent advancements include the development of copper-catalyzed oxidative coupling, palladium-catalyzed reactions, and visible-light-driven protocols that avoid the use of odorous thiols by employing alternative sulfur sources. organic-chemistry.orgresearchgate.net These modern techniques offer broader substrate scopes and milder reaction conditions. researchgate.net

Broader Role of Thioesters in Contemporary Organic Synthesis and Materials Science

The distinct reactivity of the thioester bond makes it a versatile functional group in modern chemistry. The carbon-sulfur bond is weaker than the corresponding carbon-oxygen bond in esters, rendering the carbonyl carbon more susceptible to nucleophilic attack. fiveable.me This enhanced reactivity makes thioesters effective acylating agents. gonzaga.edu

In Organic Synthesis:

Acyl Transfer and C-C Bond Formation: Thioesters are widely used as acyl donors in reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net They are key intermediates in constructing complex organic molecules. fiveable.me

Peptide Synthesis: They are fundamental to the "native chemical ligation" (NCL) technique, a powerful method for synthesizing large peptides and proteins by joining unprotected peptide segments. wikipedia.orgnih.gov

Precursors to other functional groups: Thioesters can be converted into esters, amides, and other carboxylic acid derivatives. wikipedia.orgresearchgate.net

In Materials Science:

Self-Assembled Monolayers (SAMs): Thioesters, particularly thioacetates, serve as stable precursors to thiols for the formation of highly ordered SAMs on metal surfaces like gold. chemdad.com The thioacetate group protects the thiol from oxidation, ensuring a higher quality and more homogeneous monolayer upon chemisorption.

Nanotechnology: These SAMs act as molecular templates for creating functional nanostructures and for modifying the surface properties of electrodes. chemdad.com

Specific Academic Relevance of Ethanethioic acid, S-(4-bromobutyl) ester as a Bifunctional Precursor

This compound, is a prime example of a haloalkyl thioester that functions as a heterobifunctional linker. Its academic and research significance stems from the presence of two distinct reactive sites within one molecule:

The Thioacetate Group (-SCOCH₃): This end of the molecule serves as a protected thiol. In the presence of a base or under specific reaction conditions, it is readily converted to a thiol (-SH) group. chemdad.com This thiol can then form a strong, covalent bond with gold and other noble metal surfaces, making it an ideal anchor for constructing SAMs. chemdad.com The thioacetate's stability in air and solution is a key advantage, preventing the premature oxidation that free thiols are prone to.

The Bromobutyl Group (-C₄H₈Br): The terminal alkyl bromide at the other end of the molecule provides a site for further chemical modification through nucleophilic substitution reactions. Once the molecule is anchored to a surface via the thiol group, the exposed bromo- group can react with a wide range of nucleophiles. This allows for the attachment of other molecules, including fluorescent dyes, biomolecules, or polymers, enabling the creation of complex, functionalized surfaces.

This dual functionality makes this compound a valuable tool in surface chemistry and nanotechnology. It is frequently used to form SAMs on gold electrodes to modify their work function and to serve as a foundational layer for building more intricate molecular architectures. chemdad.com

Structure

3D Structure

Properties

IUPAC Name |

S-(4-bromobutyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABARMQVSPZAYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460495 | |

| Record name | Ethanethioic acid, S-(4-bromobutyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14475-59-3 | |

| Record name | Ethanethioic acid, S-(4-bromobutyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14475-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Ethanethioic Acid, S 4 Bromobutyl Ester

Thioester Bond Lability and Selective Functional Group Transformations

The thioester linkage in Ethanethioic acid, S-(4-bromobutyl) ester is a key site of reactivity. Thioesters are generally more reactive than their ester counterparts towards nucleophilic acyl substitution due to the better leaving group ability of the thiol fragment compared to an alkoxide.

Nucleophilic Attack at the Thioester Carbonyl

The carbonyl carbon of the thioester group is electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to the conversion of the thioester into other carbonyl derivatives. The general mechanism involves the formation of a tetrahedral intermediate, followed by the departure of the 4-bromobutanethiolate leaving group. The presence of the electron-withdrawing bromine atom on the alkyl chain can subtly influence the electrophilicity of the carbonyl carbon.

Hydrolysis Pathways: Acid- and Base-Catalyzed Mechanisms

Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-bromo-1-butanethiol lead to the formation of acetic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the thioester carbonyl carbon. This addition forms a tetrahedral intermediate which then collapses, expelling the 4-bromobutanethiolate anion to give acetic acid. The liberated thiol can be deprotonated by the base, driving the reaction to completion.

Conversion to Esters, Amides, and Ketones

The versatile thioester group can be readily converted into other important functional groups.

Esters: Transesterification can be achieved by reacting this compound with an alcohol, typically under acidic or basic conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol displaces the 4-bromobutanethiol.

Amides: The reaction with primary or secondary amines (aminolysis) provides a straightforward route to amides. The amine attacks the thioester carbonyl, and following the collapse of the tetrahedral intermediate, the corresponding N-substituted acetamide (B32628) is formed along with 4-bromo-1-butanethiol. The heat of aminolysis for S-butyl ethanethioate has been measured to be -57.74 ± 0.63 kJ/mol. nist.gov

Ketones: The synthesis of ketones from thioesters can be accomplished using organometallic reagents. While Grignard reagents typically react twice with esters to form tertiary alcohols, their reaction with thioesters can sometimes be controlled to yield ketones, although this is not always a high-yielding process.

Reactivity of the Alkyl Bromide Moiety

The primary alkyl bromide in this compound provides a second site for chemical modification, primarily through nucleophilic substitution.

Nucleophilic Substitution Reactions (SN2 mechanisms)

The carbon atom attached to the bromine is electrophilic and readily undergoes nucleophilic substitution, predominantly through an Sₙ2 mechanism. This is characteristic of primary alkyl halides. A wide range of nucleophiles can displace the bromide ion, leading to a variety of derivatives. For instance, reaction with sodium cyanide would yield S-(4-cyanobutyl) ethanethioate. The efficiency of these reactions depends on the strength and concentration of the nucleophile, the solvent, and the temperature.

| Nucleophile | Product Structure | Product Name |

|---|---|---|

| CN⁻ | CH₃C(O)S(CH₂)₄CN | S-(4-cyanobutyl) ethanethioate |

| N₃⁻ | CH₃C(O)S(CH₂)₄N₃ | S-(4-azidobutyl) ethanethioate |

| I⁻ | CH₃C(O)S(CH₂)₄I | S-(4-iodobutyl) ethanethioate |

| RS⁻ | CH₃C(O)S(CH₂)₄SR | S-(4-(alkylthio)butyl) ethanethioate |

Intramolecular Cyclization Reactions and Ring Formation

The presence of two reactive functional groups within the same molecule opens up the possibility of intramolecular reactions. If the thioester is first hydrolyzed or thiolyzed to reveal the thiol group, the resulting 4-bromobutanethiol can undergo an intramolecular Sₙ2 reaction. The sulfur atom, acting as a nucleophile, can attack the carbon bearing the bromine atom, leading to the formation of a five-membered heterocyclic ring, tetrahydrothiophene . This type of cyclization is generally favored when it leads to the formation of a five- or six-membered ring.

Deprotection Strategies to Generate Terminal Thiols

Mechanistic Studies of Thioacetate (B1230152) to Thiol Conversion (e.g., using NaOH, HCl, Hydroxylamine)

The cleavage of the thioacetate group to unveil the free thiol can be accomplished under various conditions, primarily through basic, acidic, or nucleophilic pathways.

Base-Promoted Hydrolysis (e.g., Sodium Hydroxide - NaOH)

Base-catalyzed hydrolysis is a common method for thioacetate deprotection. sigmaaldrich.comsigmaaldrich.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the thioester. This addition forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-sulfur bond. The final products are the carboxylate (acetate) and the thiolate anion. Subsequent protonation of the thiolate during aqueous workup yields the desired terminal thiol, 4-bromo-1-butanethiol. The reaction is typically carried out by refluxing the thioacetate in an alcoholic solvent with an aqueous solution of a strong base like sodium hydroxide. memphis.edusigmaaldrich.com

Acid-Catalyzed Hydrolysis (e.g., Hydrochloric Acid - HCl)

Acid-catalyzed hydrolysis provides an alternative route for thioacetate deprotection. memphis.edu The mechanism begins with the protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the sulfur atom is eliminated as the free thiol, and the carboxylic acid is regenerated. This method often requires heating, for instance, refluxing in methanol (B129727) with concentrated HCl. memphis.edu However, harsh acidic conditions can sometimes lead to side reactions, particularly with sensitive functional groups. researchgate.netmemphis.edu

Nucleophilic Cleavage (e.g., Hydroxylamine (B1172632) - NH₂OH)

Hydroxylamine can be used for the deprotection of thioacetates under milder, often neutral or slightly basic, conditions. memphis.edunih.gov The mechanism involves the nucleophilic attack of the hydroxylamine on the thioester carbonyl group. This process is generally more efficient than simple hydrolysis and can be performed at room temperature. memphis.edu While effective, this method's yields can be variable and potentially lower than those achieved with strong acid or base hydrolysis, possibly due to side reactions. memphis.edu

Comparative Analysis of Deprotection Efficiency and Selectivity

The choice of deprotection reagent is critical for maximizing the yield of the target thiol while preserving other functionalities within the molecule. The efficiency and selectivity of common deprotection methods vary significantly.

Studies comparing deprotection methods have shown that basic hydrolysis with reagents like sodium hydroxide (NaOH) and acidic hydrolysis with hydrochloric acid (HCl) generally provide reasonable to good yields, often in the 50-75% range. memphis.edu In contrast, methods employing hydroxylamine can result in poor yields. memphis.edu The lower efficiency of hydroxylamine is sometimes attributed to side reactions. memphis.edu

Selectivity is a key consideration, especially in complex molecules. Strong basic or acidic conditions required for NaOH or HCl hydrolysis can be harsh and may not be compatible with other sensitive functional groups, such as esters, which can also be hydrolyzed. indianchemistry.com For instance, in the presence of a bromo-functionalized compound like this compound, the newly formed thiol can potentially react with the terminal bromine to form a thioether, a possible side reaction. memphis.edu Milder, more selective methods have been developed, such as using catalytic amounts of tetrabutylammonium (B224687) cyanide (TBACN) or employing reagents like thioglycolic acid, which can deprotect thioesters via a thiol-thioester exchange mechanism under mild, aqueous conditions. researchgate.netnih.gov These methods can offer higher selectivity and are compatible with labile substrates where traditional strong acid or base hydrolysis would fail. researchgate.netnih.gov

Table 1: Comparative Yields of Thiol Synthesis from Thioacetates

| Deprotection Reagent | Typical Conditions | Reported Yield Range | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Reflux in Ethanol/Water | 50-75% | memphis.edu |

| Hydrochloric Acid (HCl) | Reflux in Methanol | 50-75% | memphis.edu |

| Hydroxylamine (NH₂OH) | Room Temp. in Ethanol | Poor to Moderate | memphis.edu |

| Thioglycolic Acid | Room Temp. in aq. Buffer | ~74% (after 24h) | nih.gov |

| Polymer-supported TGA | Room Temp. in aq. Buffer | 61-90% | researchgate.net |

Radical Reactions and Mechanistic Insights

Beyond nucleophilic substitution at the carbonyl carbon, the thioester functionality in this compound can participate in radical reactions. The generation of an alkyl radical at the butyl chain can initiate a cascade of events involving the sulfur atom.

Intramolecular Alkyl Radical Attack on Sulfur in Thioester Systems

When a radical is generated on the carbon chain of a thioester, an intramolecular homolytic substitution (SHi) at the sulfur atom can occur. researchgate.netrsc.org For this compound, the generation of a radical at the C-4 position (the carbon bearing the bromine atom) would create a 4-(acetylthio)butyl radical. This radical can then attack the sulfur atom of the thioester group.

This intramolecular attack is a cyclization reaction. Specifically, the 4-(acetylthio)butyl radical undergoes a 5-exo cyclization, which is kinetically favored, to form a five-membered ring. researchgate.netrsc.org This process results in the extrusion of an acetyl radical and the formation of a cyclic thioether, tetrahydrothiophene. However, research indicates that this ring closure for ω-acetylthio substituted radicals is significantly slower compared to analogous radicals derived from disulfides. researchgate.netrsc.org The stability and reactivity of sulfur-containing compounds in homolytic substitution processes are generally lower than their selenium or halogen counterparts. researchgate.net

Competing Intermolecular Radical Reactions

In addition to intramolecular cyclization, the generated radicals can participate in competing intermolecular reactions. researchgate.netrsc.org An organo-radical can react with a thioester molecule in an intermolecular fashion. rsc.org This intermolecular reaction involves the substitution of the acyl group at the sulfur center by the attacking radical, leading to the formation of a sulfide. rsc.org

Applications in Advanced Organic Synthesis, Materials Science, and Biomedical Research

Precursors for Self-Assembled Monolayers (SAMs) on Metal Surfaces

The compound serves as an important precursor in the formation of organic self-assembled monolayers (SAMs), particularly on metal surfaces like gold. sigmaaldrich.comsigmaaldrich.com SAMs are highly ordered molecular assemblies that form spontaneously on a surface, allowing for the precise modification of surface properties at the molecular level. rsc.org The use of a thioacetate (B1230152), such as in Ethanethioic acid, S-(4-bromobutyl) ester, is advantageous as it provides high chemical stability in air and solution, protecting the thiol group from undesirable oxidation prior to assembly. sigmaaldrich.comsigmaaldrich.com

The fabrication of SAMs on gold using this compound involves a well-defined, two-step process. Initially, the thioacetate precursor is assembled onto the gold substrate. Subsequently, a deprotection reaction, typically a hydrolysis, converts the thioacetate group into a thiol. This thiol then chemisorbs onto the gold surface, forming a strong gold-thiolate bond. sigmaaldrich.comsigmaaldrich.com This process results in a self-assembled monolayer with a high degree of structural order. sigmaaldrich.com The alkyl chain, in this case, a butyl chain, contributes to the ordering of the monolayer through van der Waals interactions between adjacent molecules. The stability and final structure of the SAM are influenced by the interplay between the headgroup-surface interaction, chain-chain interactions, and the nature of the terminal functional group. rsc.org

Table 1: Fabrication Steps for SAMs using this compound

| Step | Description | Purpose |

| 1. Assembly | The S-(4-bromobutyl) thioacetate molecules are exposed to a clean gold surface, typically from a solution. | Molecules physisorb onto the surface, beginning the self-assembly process. The thioacetate group protects the reactive thiol. |

| 2. Deprotection | The thioacetate group is hydrolyzed (e.g., with a base or acid) to reveal the free thiol (-SH). | This in-situ deprotection generates the active species required for strong surface bonding. |

| 3. Chemisorption | The newly formed thiol group reacts with the gold surface to form a stable gold-thiolate (Au-S) bond. | This anchors the molecules to the surface, driving the formation of a densely packed, ordered monolayer. |

A key application of SAMs formed from this compound is the modification of the work function of metal surfaces. sigmaaldrich.comsigmaaldrich.com The work function is the minimum energy required to remove an electron from the surface of a solid. By forming a SAM, a dipole moment is introduced at the metal-organic interface, which can either increase or decrease the work function. In the case of S-(4-bromobutyl) thioacetate SAMs, the terminal bromo- group is electron-withdrawing, creating a net dipole that alters the electronic properties of the gold electrode. This ability to tune the work function is critical for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) by improving charge injection and reducing energy barriers at interfaces.

The SAMs formed from S-(4-bromobutyl) thioacetate can be used as molecular templates to guide the formation of functional nanostructures. sigmaaldrich.comsigmaaldrich.com Once the monolayer is assembled, its surface is decorated with a high density of reactive 4-bromobutyl groups. This functionalized surface provides specific binding sites for subsequent chemical reactions. For instance, the terminal bromine atom can be displaced through nucleophilic substitution reactions (S_N2), allowing for the precise attachment of other molecules, nanoparticles, or biomolecules. This "bottom-up" approach enables the fabrication of complex, multi-layered nanostructures with controlled architecture and functionality, where the initial SAM dictates the spatial arrangement of the subsequently attached components.

Building Blocks for Complex Molecular Architectures and Functional Materials

Beyond surface science, the dual reactivity of this compound makes it a versatile building block for constructing complex molecules and functional materials in solution-phase and solid-phase synthesis.

The compound is an effective reagent for the synthesis of molecules containing a thioether linkage. mdpi.com A thioether bond (R-S-R') is an important functional group found in many bioactive compounds and materials. researchgate.net The synthesis typically involves the reaction of a thiol (R-SH) with the bromo- end of the S-(4-bromobutyl) thioacetate molecule. This proceeds via a nucleophilic substitution reaction, where the sulfur atom of the thiol attacks the electrophilic carbon attached to the bromine, displacing the bromide ion and forming a stable thioether bond. The thioacetate group remains intact during this process, serving as a protected thiol. It can be deprotected in a later step if a free thiol is desired for further conjugation or reaction. This strategy is employed in peptide synthesis to create thioether bridges, which can offer greater stability compared to disulfide bonds. nih.govnih.gov

Table 2: Reactive Functionalities of this compound

| Functional Group | Reactive Site | Type of Reaction | Resulting Linkage |

| Bromoalkane | 4-position carbon (C-Br) | Nucleophilic Substitution (S_N2) | Thioether, Ether, Amine, etc. |

| Thioacetate | Carbonyl carbon | Nucleophilic Acyl Substitution (e.g., Aminolysis) | Amide |

| Thioacetate | Sulfur-Acyl bond | Hydrolysis/Thiolysis | Thiol (-SH) |

This compound can be used to incorporate thioester functionalities into polymers and oligomers, creating materials with tailored properties. warwick.ac.ukrsc.org The thioester group itself is a versatile functional handle that can undergo various transformations, including aminolysis (reaction with amines to form amides) and thiol-thioester exchange. rsc.orgresearchgate.net

There are several strategies for incorporating this molecule into a polymer structure:

Post-Polymerization Modification: A pre-existing polymer with nucleophilic side chains (e.g., containing thiol or amine groups) can be reacted with S-(4-bromobutyl) thioacetate. The nucleophile displaces the bromide, grafting the thioester-containing side chain onto the polymer backbone.

Initiator for Polymerization: The bromo- functionality can serve as an initiating site for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). This would place the thioacetate group at one end of the resulting polymer chains.

The incorporation of thioester groups into polymer backbones can impart degradability. For example, thioester-containing copolymers have been shown to degrade in the presence of physiological thiols like cysteine, making them promising candidates for drug delivery applications where controlled release of a therapeutic agent is desired. nih.gov

Design and Synthesis of Molecular Wires for Molecular Electronics

This compound serves as a critical building block in the construction of molecular-scale wires. aau.dk The thioacetate group acts as a protected form of a thiol, which can function as an "alligator clip" to attach the molecular wire to metal electrodes, typically gold. aau.dk This protection strategy is advantageous as it prevents the undesirable oxidation of the thiol group, which can occur in an oxygen-containing atmosphere, thus ensuring higher stability in air and solution. sigmaaldrich.com

The synthesis of oligo(phenylene ethynylene)s, a class of rigid rod-like molecules, often employs precursors with α,ω-dithioacetyl moieties to create two-terminal molecular wires. aau.dk The S-(4-bromobutyl) ester functionality allows for the introduction of the thioacetate at one end of a molecular system through nucleophilic substitution, while the bromo-group can be used for further elongation or functionalization of the molecular wire through reactions like cross-coupling. aau.dk The ability to form well-ordered self-assembled monolayers (SAMs) on metal surfaces is a key feature of this class of compounds, making them suitable for modifying the work function of electrodes and creating functional nanostructures. chemdad.comsigmaaldrich.com

Intermediate in Pharmaceutical and Agrochemical Synthesis

Role in the Synthesis of Drug Precursors (e.g., esonarimod)

Esonarimod (B1671260), a novel antirheumatic drug, is chemically identified as (+/-)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid. nih.gov Its structure contains a thioacetate group similar to that in this compound. Research on esonarimod has focused on its metabolites and their synthesis to understand its biological activity. nih.govresearchgate.net The metabolism of esonarimod involves deacetylation followed by methylation, and subsequent S-oxidation of the methylated form, a process in which flavin-containing monooxygenases (FMOs), particularly FMO5, play a significant role. researchgate.netnih.gov While the thioacetate moiety is central to the structure of esonarimod, currently available scientific literature does not directly describe the use of this compound as a starting material or intermediate in its synthesis.

Development of Chemical Probes for Biological Investigations (e.g., sulforaphane (B1684495) metabolism)

Sulforaphane, an isothiocyanate found in cruciferous vegetables, is of significant interest for its chemopreventive properties. ljmu.ac.uknih.gov However, its instability under physiological conditions presents challenges for studying its full range of biological interactions. ljmu.ac.uk To overcome this, chemical probes that mimic the structure and activity of sulforaphane are being designed and synthesized. ljmu.ac.uk These probes often incorporate moieties that allow for tracking their interactions within cellular systems.

The bifunctional nature of this compound makes it a potentially useful building block for such probes. The bromo-functional group can be used to attach a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), while the thioacetate can be deprotected to a thiol for conjugation to a sulforaphane-like core structure or for interaction with biological targets. While direct use of S-(4-bromobutyl) ethanethioate in published sulforaphane probes is not documented, its chemical properties are well-suited for the construction of such molecular tools for biological investigations.

Precursors for Fluorescent Dyes and Bioconjugation Agents

The chemical reactivity of this compound makes it a suitable precursor for bioconjugation agents. The bromoalkane moiety allows for straightforward reaction with nucleophiles such as amines, phenols, or other thiols, enabling the covalent attachment of this linker to a variety of molecules. The thioacetate group provides a latent thiol that can be deprotected under specific conditions for subsequent conjugation. This protected thiol is particularly useful for attaching molecules to gold surfaces or to specific sites in proteins, such as cysteine residues. This dual functionality allows for the synthesis of heterobifunctional linkers, which are essential tools in bioconjugate chemistry for linking different molecular entities, such as a protein and a drug molecule, or a fluorescent dye and a targeting ligand.

Capping Ligands for Nanomaterials (e.g., Gold Nanoclusters)

This compound is utilized as a precursor for forming capping ligands in the synthesis of nanomaterials, most notably gold nanoclusters and nanoparticles. chemdad.comsigmaaldrich.com The thioacetate group serves as a stable precursor to a thiol. sigmaaldrich.com In the presence of a gold surface or during the formation of gold nanoparticles, the thioacetate is cleaved, and the resulting thiol forms a strong coordinative bond with the gold atoms. chemdad.comsigmaaldrich.com This process leads to the formation of a self-assembled monolayer (SAM) on the nanoparticle surface.

These organic capping layers are crucial for:

Stabilization: They prevent the aggregation of nanoparticles, ensuring their colloidal stability. openbiotechnologyjournal.com

Size and Shape Control: The choice of capping ligand can influence the size and morphology of the resulting nanoparticles during synthesis. mdpi.com

Functionalization: The terminal bromo-group of the S-(4-bromobutyl) ethanethioate ligand remains exposed on the nanoparticle surface. This reactive group can then be used for post-synthetic modification, allowing for the attachment of other functional molecules, such as drugs, targeting ligands, or imaging agents, to the nanoparticle surface. nih.gov

The use of thioacetate precursors like S-(4-bromobutyl) ethanethioate is preferred in many synthetic protocols, such as the Brust-Schiffrin synthesis, due to their higher stability compared to free thiols, which can readily oxidize. sigmaaldrich.comrsc.org This stability allows for better control over the nanoparticle formation process and results in more uniform and functional nanomaterials. rsc.org

Research Findings on Gold Nanoparticle Synthesis and Functionalization

| Research Focus | Key Findings | Relevant Compounds/Methods |

| Synthesis of Gold Nanoparticles | The size of gold nanoparticles can be tuned by adjusting the concentration of the reducing agent, such as sodium borohydride (B1222165) (NaBH4), relative to the gold precursor (HAuCl4). mdpi.com | HAuCl4, NaBH4 |

| Surface Functionalization | Thiol-modified gold nanoparticles can be used for gene transfection. openbiotechnologyjournal.com Cell-penetrating peptides like TAT can be attached to gold nanoparticles to enhance the cellular uptake of therapeutic agents. nih.gov | 2-aminoethanethiol, 8-amino-1-octanethiol |

| Mechanism of Formation | In the Brust-Schiffrin synthesis, the choice of halide in the gold precursor ([AuBr4]− vs. [AuCl4]−) can significantly impact the reaction mechanism and the quality of the resulting nanoparticles. rsc.org | [AuBr4]−, [AuCl4]− |

| Biomedical Applications | Gold nanoparticles synthesized using green methods can exhibit antioxidant and anticancer properties. nih.gov | Sargassum longifolium extract |

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. For a thioester like Ethanethioic acid, S-(4-bromobutyl) ester, the most prominent absorption band is due to the carbonyl (C=O) group stretch. nih.gov This peak is typically strong and sharp, appearing in the region of 1680-1700 cm⁻¹. rsc.org Other key vibrational bands include the C-S stretch and the C-Br stretch, which appear in the fingerprint region of the spectrum.

The following table details the expected characteristic IR absorption bands. rsc.orgspectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Thioester | 1680 - 1700 | Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C-S Stretch | Thioester | 600 - 800 | Medium-Weak |

| C-Br Stretch | Alkyl Halide | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For this compound (Molecular Weight: 211.12 g/mol ), the mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). sigmaaldrich.comsigmaaldrich.comdocbrown.info

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways. The cleavage of the C-Br bond, being the weakest bond, is a highly probable fragmentation, leading to a significant peak at m/z 131, corresponding to the [M-Br]⁺ fragment. docbrown.infomiamioh.edu Another common fragmentation for thioesters is the cleavage of the C-S bond.

The table below outlines the predicted major ions in the mass spectrum.

| m/z Value (predicted) | Ion Structure | Fragmentation Pathway |

| 210, 212 | [C₆H₁₁BrOS]⁺ | Molecular Ion (M⁺, M+2) |

| 131 | [C₆H₁₁OS]⁺ | Loss of ·Br |

| 87 | [C₄H₇S]⁺ | Cleavage of C(O)-S bond |

| 57 | [C₄H₉]⁺ | Loss of ·SCOCH₃ |

| 43 | [CH₃CO]⁺ | Acetyl Cation |

High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula C₆H₁₁BrOS. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography (GC) is particularly well-suited for volatile and thermally stable compounds like this compound.

Commercial suppliers often report the purity of this compound as ≥96%, as determined by GC. sigmaaldrich.comsigmaaldrich.com In a GC analysis, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column to the detector is known as the retention time. dtic.milresearchgate.net This retention time is a characteristic property under a specific set of conditions (e.g., column type, carrier gas flow rate, and temperature program). mdpi.com By comparing the retention time to a known standard, the compound can be identified. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. researchgate.net

Surface-Sensitive Techniques for Thin Films and Interfacial Studies

This compound is primarily used as a precursor for the formation of self-assembled monolayers (SAMs) on metal surfaces, especially gold. sigmaaldrich.comsigmaaldrich.com The thioacetate (B1230152) group serves as a protected form of a thiol. Upon deprotection (hydrolysis of the thioacetate to a thiol, -SH), the resulting 4-bromobutanethiol can chemisorb onto a gold surface, forming an organized monolayer. Surface-sensitive techniques are then used to characterize these films.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the elements on a surface. eag.comthermofisher.com For a SAM derived from this compound on a gold substrate, XPS would be used to:

Confirm the presence of sulfur, carbon, bromine, and oxygen on the surface.

Analyze the S 2p core level spectrum to verify the formation of a gold-thiolate (Au-S) bond, which has a different binding energy than an unbound thiol or thioacetate. eag.comresearchgate.net

Use angle-resolved XPS (ARXPS) to determine the thickness and orientation of the monolayer. researchgate.netthermofisher.com

Transmission Electron Microscopy (TEM): While TEM is more commonly used for imaging at higher magnifications, it can be employed to visualize the uniformity and quality of the substrate (like gold nanoparticles or thin films) before and after the formation of the SAM.

Electrochemical Characterization

Electrochemical methods, such as Cyclic Voltammetry (CV), are used to study the properties of the SAMs formed from this compound on conductive surfaces. sigmaaldrich.com

Cyclic Voltammetry (CV): A gold electrode modified with the 4-bromobutanethiol SAM can be characterized using CV. The analysis can provide information on:

Film Quality: A well-formed, dense monolayer will block or hinder the access of a redox-active species (like ferrocyanide) in the solution to the electrode surface. This is observed as a decrease in the peak currents of the redox probe compared to the bare electrode. researchgate.net

Electrochemical Activity: The terminal bromo-group of the SAM could potentially be electrochemically active, showing a reduction peak at a specific potential.

Stability: The stability of the SAM over multiple potential cycles can be assessed by monitoring the changes in the voltammetric response. ijraset.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of Ethanethioic acid, S-(4-bromobutyl) ester. These studies provide insights into the distribution of electrons within the molecule and identify the most probable sites for chemical reactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

For thioacetate (B1230152) compounds similar to this compound, DFT calculations are used to determine these and other reactivity descriptors. These descriptors help in understanding the molecule's behavior during the self-assembly process. For instance, the analysis of the molecular electrostatic potential (MEP) can identify the nucleophilic and electrophilic regions of the molecule, which are crucial for predicting intermolecular interactions.

Table 1: Illustrative Quantum Chemical Parameters for Thioacetate Derivatives

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 to 6.5 |

| Ionization Potential (IP) | The minimum energy required to remove an electron. | 6.5 to 7.5 |

| Electron Affinity (EA) | The energy released when an electron is added. | 0.5 to 1.5 |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | 3.5 to 4.5 |

| Hardness (η) | Resistance to change in electron distribution. | 2.5 to 3.25 |

| Softness (S) | The reciprocal of hardness, indicating reactivity. | 0.31 to 0.40 |

Note: These values are illustrative and based on general findings for similar thioacetate compounds. Specific values for this compound would require dedicated computational studies.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involved in the formation of SAMs from precursor molecules like this compound. The primary application of this compound is as a precursor for forming SAMs on gold surfaces, a process that involves the deprotection of the thioacetate group to a thiol, followed by the chemisorption of the thiol onto the gold surface. chemdad.comsigmaaldrich.com

The deprotection of the thioacetate can be achieved through hydrolysis, often catalyzed by a base. sigmaaldrich.com Computational models can simulate this reaction to determine the transition states and activation energies, providing a detailed understanding of the reaction kinetics. Similarly, the subsequent adsorption of the resulting thiol onto a gold surface can be modeled to elucidate the self-assembly mechanism. Studies on similar thiol-based systems have shown that the initial adsorption is a rapid process, followed by a slower organization of the monolayer. inrim.it

Different computational methods, such as molecular dynamics (MD) and DFT, can be employed to study these processes. MD simulations can track the movement of atoms over time, providing insights into the dynamics of the self-assembly process, while DFT calculations can be used to investigate the energetics of the chemical bonds formed between the sulfur atom and the gold surface.

Prediction of Molecular Interactions and Self-Assembly Behavior in SAMs

The formation of well-ordered SAMs is governed by a complex interplay of molecular interactions, including molecule-substrate interactions and intermolecular forces between the alkyl chains. Computational modeling, particularly molecular dynamics (MD) simulations, is extensively used to predict the self-assembly behavior of molecules like this compound on surfaces.

These simulations can model a large number of molecules interacting with a substrate, such as a gold surface, and with each other over time. This allows for the prediction of the final structure of the SAM, including the packing density, tilt angle of the molecules with respect to the surface normal, and the degree of conformational order within the alkyl chains. For alkanethiols on gold, it is known that they form well-organized monolayers. acs.org The thioacetate group in the precursor molecule is advantageous as it prevents the undesirable oxidation of thiol groups, leading to more homogeneous interface structures in the resulting SAMs. sigmaaldrich.com

Thermodynamic integration methods, combined with MD simulations, can be used to calculate the free energy of SAM formation. inrim.itrsc.org This provides a quantitative measure of the stability of the monolayer and can help in understanding the factors that drive the self-assembly process.

Structure-Property Relationship Analysis for Targeted Applications

Understanding the relationship between the molecular structure of the precursor and the properties of the resulting SAM is crucial for designing functional surfaces for specific applications. Computational studies play a key role in establishing these structure-property relationships.

For instance, the terminal bromo- group in this compound offers a site for further chemical modification after the SAM has been formed. This allows for the creation of functionalized surfaces with tailored properties, such as for use in sensors, biocompatible coatings, or as molecular templates for nanostructure formation. chemdad.com

Computational models can be used to predict how changes in the molecular structure, such as the length of the alkyl chain or the nature of the terminal functional group, will affect the properties of the SAM. These properties can include the surface energy, wetting characteristics, and electrical properties. By systematically varying the molecular structure in silico and calculating the resulting properties, researchers can identify promising candidates for targeted applications without the need for extensive experimental synthesis and characterization. This computational screening approach significantly accelerates the materials discovery process.

Environmental Fate and Stability Considerations Academic Perspective

Degradation Pathways of Thioester Compounds in Environmental Systems

Thioester compounds, including "Ethanethioic acid, S-(4-bromobutyl) ester," are susceptible to various degradation pathways in the environment. The primary mechanisms include hydrolytic, oxidative, and biological degradation.

Hydrolytic Degradation: The thioester bond is susceptible to hydrolysis, which can be catalyzed by both acids and bases, yielding a thiol and a carboxylic acid. researchgate.net The rate of hydrolysis is influenced by pH, with basic conditions generally accelerating the process. researchgate.net While stable in aqueous solutions for extended periods under neutral conditions, the presence of certain nucleophiles can expedite cleavage. acs.org

Oxidative Degradation: Thioesters are reactive towards strong oxidizing agents. acs.org In environmental systems, reactive oxygen species (ROS) can lead to the oxidation of the sulfur atom. For instance, treatment with agents like bleach (sodium hypochlorite) can lead to the rapid cleavage of thioesters through a combination of base-catalyzed hydrolysis and oxidative hydrolysis. acs.org Research on copolymers containing thioester links has shown that oxidative conditions can lead to the formation of acyl sulfoxides, which then undergo rearrangement and hydrolysis. acs.org

Biological Degradation: In biological systems, thioesters are common intermediates in metabolic pathways. researchgate.net Microorganisms have developed enzymatic pathways to metabolize these compounds. For example, under aerobic conditions, bacteria can transform aromatic compounds into coenzyme A (CoA) thioesters, which are then further metabolized through epoxidation and hydrolytic ring cleavage. researchgate.net The biodegradability of polymers containing thioester linkages, such as poly(ester-thioether)s, has been demonstrated in studies using activated sludge, where the degree of biodegradation can be influenced by the polymer's stereochemistry. nih.govresearchgate.net This suggests that "this compound" could be susceptible to microbial degradation in soil and water environments.

The degradation of thioester-containing polymers can be influenced by the presence of biological thiols like cysteine and glutathione, which can lead to cleavage of the thioester bond through thiol-thioester exchange reactions. acs.orgnih.gov

Table 1: Factors Influencing Thioester Degradation

| Degradation Pathway | Influencing Factors | Resulting Products |

| Hydrolysis | pH (acid or base catalysis), Nucleophiles | Thiol, Carboxylic Acid |

| Oxidation | Strong Oxidants (e.g., bleach, oxone), Reactive Oxygen Species | Acyl Sulfoxide (intermediate), further hydrolysis products |

| Biodegradation | Microbial Enzymes, Biological Thiols (e.g., cysteine, glutathione) | Various metabolic intermediates |

Role as an Antioxidant and Stabilizer in Polymer Systems: Mechanism of Protection Against Thermal and Oxidative Degradation

Thioesters are widely utilized as secondary antioxidants, or "hydroperoxide decomposers," in polymer systems to enhance long-term thermal stability. reagens-group.com They function synergistically with primary antioxidants (typically hindered phenols) to protect polymers from degradation. reagens-group.com

The primary mechanism of polymer degradation involves a free-radical chain reaction initiated by heat, UV light, or mechanical stress, which leads to the formation of polymer hydroperoxides (POOH). These hydroperoxides are unstable and can decompose to form highly reactive radicals that further propagate the degradation process.

Thioester antioxidants interrupt this cycle by decomposing the hydroperoxides into non-radical, stable products. reagens-group.comadeka-pa.eu The sulfur atom in the thioester is oxidized, effectively neutralizing the reactive hydroperoxide species. This prevents the chain scission and cross-linking reactions that lead to the deterioration of the polymer's mechanical and physical properties.

High molecular weight thioether-based antioxidants are often preferred due to their low volatility and good compatibility with a wide range of polymers, including polyolefins (like polyethylene (B3416737) and polypropylene) and styrenic polymers (like ABS). adeka-pa.euspecialchem.com While "this compound" is a smaller molecule, its function as a thioester suggests it could participate in similar protective mechanisms if incorporated into a polymer system.

Table 2: Synergistic Antioxidant Activity

| Antioxidant Type | Function | Mechanism of Action |

| Primary (e.g., Hindered Phenols) | Radical Scavenging | Donates a hydrogen atom to terminate free radicals. |

| Secondary (e.g., Thioesters) | Hydroperoxide Decomposition | Reacts with hydroperoxides to form stable, non-radical products. |

Research on Biodegradable and Eco-Friendly Thioester Formulations

There is growing research interest in developing biodegradable polymers that incorporate thioester linkages, aiming to create materials that are both functional and environmentally benign. nih.govnih.gov These efforts are largely focused on applications in the biomedical field, such as for drug delivery, but the principles are relevant to broader environmental considerations. nih.govnih.gov

The inclusion of labile thioester bonds within polymer backbones allows for degradation under specific physiological or environmental conditions. researchgate.net For example, poly(ester-thioether)s have been synthesized that demonstrate biodegradability in activated sludge, with degradation rates dependent on the polymer's specific chemical structure and stereochemistry. nih.govresearchgate.net

Research has shown that polymers with thioester functionalities can be designed to be recyclable. acs.org For instance, certain biosourced polythioesters can be chemically recycled back to their constituent monomers under mild conditions. acs.org This "closed-loop" recyclability presents a significant advancement in sustainable polymer chemistry.

The development of such biodegradable and recyclable thioester-based polymers indicates a move towards more eco-friendly formulations, where the end-of-life of the material is a key design consideration.

Table 3: Biodegradation of Poly(ester-thioether)s in Activated Sludge

| Polymer | Degree of Biodegradation (30 days) |

| poly(IMDA-alt-l-META) | 28% |

| poly(IMDA-alt-d-META) | 15% |

| poly(IMDA-alt-meso-META) | 6% |

| poly(ISDA-alt-l-META) | 3% |

| poly(ISDA-alt-d-META) | 9% |

| poly(ISDA-alt-meso-META) | 16% |

| Source: Adapted from Imamura & Takasu (2025) nih.gov |

Studies on Migration and Leaching from Materials in Applied Contexts

The migration of additives from polymeric materials is a significant concern, particularly for applications like food packaging and medical devices. wur.nlwhiterose.ac.uk Additives that are not chemically bound to the polymer matrix can leach out over time, influenced by factors such as the properties of the polymer, the nature of the additive, temperature, and the surrounding environment (e.g., contact with food simulants). wur.nlresearchgate.net

The migration process typically involves diffusion of the additive to the surface of the polymer, followed by desorption into the surrounding medium. researchgate.net The rate of migration is affected by the additive's molecular size, polarity, and the polymer's glass transition temperature. wur.nlresearchgate.net For instance, additives designed to "bloom" to the surface, such as some slip agents, can potentially increase the migration of other substances present in the plastic. food.gov.uk

Emerging Research Directions and Future Outlook for Ethanethioic Acid, S 4 Bromobutyl Ester

The scientific community continues to explore the potential of specialized chemical compounds, with Ethanethioic acid, S-(4-bromobutyl) ester emerging as a molecule of significant interest. Its bifunctional nature, possessing both a reactive bromo-alkane chain and a surface-active thioester group, positions it as a valuable synthon in materials science and nanotechnology. This article delves into the emerging research directions and future outlook for this compound.

Q & A

Q. What are the recommended synthetic routes for Ethanethioic acid, S-(4-bromobutyl) ester, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 4-bromobutyl bromide and thioacetic acid. Key steps include:

- Reagent Preparation : Use anhydrous conditions (e.g., Schlenk line) to prevent hydrolysis of the bromobutyl precursor.

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency by stabilizing transition states .

- Catalysis : Add catalytic KI to facilitate bromide displacement, as observed in analogous thioester syntheses .

- Temperature Optimization : Conduct trials at 50–80°C; monitor progress via TLC or GC-MS to identify ideal reaction time (~6–12 hours).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements (>70%) are achievable by recrystallization in diethyl ether .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 225.00 (C₆H₁₁BrOS⁺) and fragments like [CH₂Br]⁺ (m/z 93/95) .

- FT-IR : Validate the thioester C=S stretch (~1,150 cm⁻¹) and C=O absorption (~1,680 cm⁻¹) .

Advanced Research Questions

Q. How can the reactivity of S-(4-bromobutyl) thioacetate as a sulfur-transfer reagent be systematically evaluated in organocatalytic reactions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates in model reactions (e.g., thiol-ene click chemistry) using stopped-flow UV-Vis spectroscopy. Vary temperature (25–60°C) to calculate activation energy (Eₐ) via the Arrhenius equation .

- Competitive Experiments : Compete against commercial thioesters (e.g., S-ethyl thioacetate) in nucleophilic acyl substitutions. Use HPLC to quantify product ratios and determine relative reactivity .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and identify steric/electronic barriers imposed by the bromobutyl chain .

Q. What experimental strategies can resolve contradictions in reported biological activity data for S-(4-bromobutyl) thioacetate derivatives?

Methodological Answer:

- Dose-Response Reproducibility : Conduct cytotoxicity assays (e.g., MTT) across multiple cell lines (HEK293, HeLa) with controlled oxygen levels (5% CO₂) to address variability in oxidative stress responses .

- Metabolite Profiling : Use LC-MS/MS to track intracellular degradation products (e.g., free thiols or brominated byproducts) that may interfere with bioactivity .

- Target Validation : Employ CRISPR-Cas9 knockouts of putative targets (e.g., zinc finger proteins) to confirm mechanism-specific effects, as seen in HIV-1 NCp7 inhibition studies .

Q. How can the compound’s potential as a prodrug be assessed, focusing on hydrolytic stability and tissue-specific activation?

Methodological Answer:

- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 4.5–7.4) and quantify thioacetate release via Ellman’s assay (DTNB reagent) .

- Enzymatic Activation : Screen esterase-rich tissues (e.g., liver microsomes) using fluorogenic substrates to correlate activation rates with enzyme expression .

- In Vivo Imaging : Radiolabel the bromobutyl chain (⁷⁶Br) and track biodistribution via PET/CT in murine models to identify accumulation sites .

Data Contradiction Analysis

Q. Reported Discrepancies in Solubility and Stability

- Issue : Conflicting solubility data in aqueous vs. organic media.

- Resolution :

- Solvent Polarity Tests : Measure logP values (shake-flask method) to clarify hydrophobicity trends. Data from analogous compounds suggest logP ~2.1 .

- Accelerated Stability Studies : Store samples under ICH guidelines (25°C/60% RH) and analyze degradation via NMR. Hydrolysis to 4-bromobutanethiol is a key instability pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.